The pyrazole ring system is a common feature in many biologically active molecules. Et 3-cyclopropyl-1H-pyrazole-4-carboxylate could serve as a building block for the synthesis of more complex pyrazole-based compounds with potential medicinal or agricultural applications.
Pyrazole derivatives have been explored for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. By introducing the cyclopropyl group and the ester functionality, researchers might be able to modulate these activities and create new drug candidates.
Certain pyrazole derivatives exhibit interesting properties such as photoluminescence or electrical conductivity. Et 3-cyclopropyl-1H-pyrazole-4-carboxylate could potentially be used as a starting material for the development of novel functional materials.
Ethyl 3-cyclopropylpyrazole-4-carboxylate is a chemical compound with the molecular formula and a CAS number of 1246471-38-4. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. The presence of the ethyl ester group contributes to its solubility and reactivity, making it an interesting subject for various chemical and biological studies.
There is no current information available on the specific mechanism of action of Ethyl 3-cyclopropylpyrazole-4-carboxylate. However, pyrazole derivatives can exhibit a wide range of biological activities depending on the substituents. Some pyrazoles have been shown to act as anticonvulsants, analgesics, and anti-inflammatory agents []. The cyclopropyl group's presence might influence the molecule's interaction with biological targets, but further research is needed.
The synthesis of ethyl 3-cyclopropylpyrazole-4-carboxylate typically involves the following steps:
These methods allow for the efficient production of ethyl 3-cyclopropylpyrazole-4-carboxylate in moderate to high yields.
Ethyl 3-cyclopropylpyrazole-4-carboxylate has potential applications in various fields:
Several compounds share structural similarities with ethyl 3-cyclopropylpyrazole-4-carboxylate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-methylpyrazole-4-carboxylate | Methyl group instead of cyclopropyl | Potentially different biological activity due to sterics |
Ethyl 3-cyclobutylpyrazole-4-carboxylate | Cyclobutyl instead of cyclopropyl | Different ring strain may affect reactivity |
Ethyl 3-(1-naphthyl)pyrazole-4-carboxylate | Naphthyl substituent provides aromatic character | Enhanced lipophilicity may influence bioavailability |
Ethyl 3-cyclopropylpyrazole-4-carboxylate stands out due to its unique cyclopropane moiety, which may confer distinct physical and chemical properties compared to its analogs. Further exploration into its synthesis, biological activity, and potential applications could reveal valuable insights into its utility in research and industry.
Ethyl 3-cyclopropylpyrazole-4-carboxylate (molecular formula: C9H12N2O2; molecular weight: 180.20 g/mol) represents an important building block in heterocyclic chemistry. Its structure combines the electron-rich pyrazole scaffold with a strained cyclopropyl ring and a carboxylic ester functionality, providing multiple sites for further derivatization. The compound is characterized by its IUPAC name "ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate" or alternatively "ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate" depending on the numbering convention used.
Table 1: Physicochemical Properties of Ethyl 3-Cyclopropylpyrazole-4-Carboxylate
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
Physical Form | Solid |
CAS Number | 1246471-38-4 |
SMILES | CCOC(=O)C1=C(NN=C1)C2CC2 |
InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) |
XLogP3-AA | 1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bond Count | 4 |
The synthetic approaches to this compound can be categorized into several major strategies, each with distinct advantages and limitations. The following sections provide a detailed examination of these methodologies.
The most traditional and widely employed approach for synthesizing pyrazole derivatives, including Ethyl 3-cyclopropylpyrazole-4-carboxylate, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method, commonly known as the Knorr synthesis, was first reported in 1883 and remains a cornerstone of pyrazole chemistry.
For the synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate, the cyclocondensation typically involves the reaction of a cyclopropyl-containing 1,3-dicarbonyl compound with hydrazine. The general reaction pathway proceeds through initial nucleophilic attack by hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyrazole ring.
One specific approach involves the cyclocondensation of 3-cyclopropyl-3-oxo-propionic acid ethyl ester with hydrazine, as indicated in commercial synthetic routes. This approach is represented in the following scheme:
3-Cyclopropyl-3-oxo-propionic acid ethyl ester + Hydrazine → Ethyl 3-cyclopropylpyrazole-4-carboxylate + H2O
A significant challenge in this approach is controlling regioselectivity, as two potential regioisomers can form during the reaction with unsymmetrical 1,3-dicarbonyl compounds. This is particularly relevant when using monosubstituted hydrazines, which can lead to mixtures requiring further separation or purification.
Recent advancements in this methodology have focused on improving regioselectivity and reaction efficiency. For instance, Girish et al. demonstrated that nano-ZnO catalysis can enhance yields (up to 95%) and reduce reaction times in similar pyrazole syntheses. Additionally, the choice of solvent and acid catalyst significantly impacts regioselectivity. Studies by Gosselin and colleagues have shown that cyclocondensation in aprotic dipolar solvents (DMF, NMP, DMAc) with added acid favors specific regioisomers compared to traditional reactions in alcoholic solvents.
Another variation of this approach utilizes α,β-unsaturated ketones as substrates, which initially form pyrazoline intermediates that can be subsequently oxidized to the corresponding pyrazoles. Rao et al. described such methodologies, which may be particularly useful for introducing specific substitution patterns that are challenging to achieve through direct 1,3-dicarbonyl approaches.
Table 2: Comparison of Cyclocondensation Conditions for Pyrazole Synthesis
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocycles, including pyrazole derivatives such as Ethyl 3-cyclopropylpyrazole-4-carboxylate. These approaches often offer advantages in terms of regioselectivity, functional group tolerance, and the ability to introduce diverse substituents.
A particularly notable approach involves the palladium-catalyzed tandem cross-coupling/electrocyclization of enol triflates and diazoacetates, as described by Chen and colleagues. This methodology allows for the synthesis of 3,4,5-trisubstituted pyrazoles through a sequence involving initial cross-coupling to form a vinyl diazoacetate intermediate, followed by thermal electrocyclization to form the pyrazole ring.
In the context of Ethyl 3-cyclopropylpyrazole-4-carboxylate, this approach could potentially involve the cross-coupling of a cyclopropyl-containing enol triflate with ethyl diazoacetate. The general reaction scheme is as follows:
Cyclopropyl-containing enol triflate + Ethyl diazoacetate → Vinyl diazoacetate intermediate → Ethyl 3-cyclopropylpyrazole-4-carboxylate
Chen et al. demonstrated that optimal conditions for similar transformations involve Pd(PPh3)4 as a catalyst, N-methylmorpholine (NMM) as a base, and DMF as the solvent. The reaction typically proceeds at moderate temperatures (60°C) to facilitate the thermal electrocyclization step. Under these conditions, yields of up to 84% were achieved for various trisubstituted pyrazoles.
Another transition metal-catalyzed approach involves copper-catalyzed hydroamination reactions, as described by Wang and colleagues. This methodology enables the enantioselective addition of pyrazoles to cyclopropenes, resulting in chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol.
While the copper-catalyzed approach primarily focuses on N-cyclopropylation rather than C-cyclopropylation as required for Ethyl 3-cyclopropylpyrazole-4-carboxylate, it demonstrates the potential of copper catalysis in forming pyrazole-cyclopropane linkages. The reaction shows remarkable regioselectivity, favoring addition at the more hindered nitrogen (N2) of the pyrazole, with N2:N1 selectivity exceeding 20:1.
Table 3: Selected Transition Metal-Catalyzed Approaches for Pyrazole Synthesis
A strategic approach to synthesizing Ethyl 3-cyclopropylpyrazole-4-carboxylate involves the regioselective functionalization of pre-formed pyrazole scaffolds. This approach often utilizes C-H functionalization methods or directed metalation strategies to selectively introduce substituents at specific positions of the pyrazole ring.
Transition-metal-catalyzed C-H functionalization of pyrazoles has emerged as a powerful tool for installing various functional groups directly onto the pyrazole core, as highlighted by Cai and colleagues. These methods offer advantages in terms of step economy and atom efficiency compared to traditional cross-coupling approaches that require pre-functionalized substrates.
For the synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate, one potential strategy involves the C-H functionalization of ethyl pyrazole-4-carboxylate at the C3 position to introduce the cyclopropyl group. This could potentially be achieved through transition metal-catalyzed C-H activation followed by cross-coupling with cyclopropyl sources such as cyclopropylboronic acids or cyclopropyl halides.
The regioselectivity of such functionalization reactions is controlled by a combination of electronic effects, steric factors, and the directing influence of existing substituents. The carboxylate group at the C4 position could potentially direct metalation or C-H activation to the C3 position, facilitating the selective introduction of the cyclopropyl group.
Recent advances in C-H functionalization of pyrazoles include:
Another approach involves the regioselective N-functionalization of pyrazoles, which, while not directly applicable to C3-cyclopropylation, demonstrates the broader toolbox available for pyrazole modification. Wang et al. described the regioselective addition of pyrazoles to cyclopropenes, favoring the more hindered N2 position over N1, which illustrates the complex factors influencing regioselectivity in pyrazole chemistry.
Table 4: Regioselective Functionalization Strategies for Pyrazoles
The [3+2] cycloaddition approach represents another significant strategy for constructing pyrazole rings, including those found in Ethyl 3-cyclopropylpyrazole-4-carboxylate. This methodology often involves the reaction of 1,3-dipoles with dipolarophiles to form five-membered heterocycles.
In pyrazole synthesis, a common [3+2] cycloaddition approach involves the reaction of diazo compounds with alkynes or alkenes, forming pyrazoles through a cycloaddition-rearrangement sequence. This approach offers advantages in terms of regioselectivity and the ability to introduce diverse substitution patterns.
For the synthesis of Ethyl 3-cyclopropylpyrazole-4-carboxylate, a potential strategy could involve the [3+2] cycloaddition of a cyclopropyl-substituted diazo compound with a suitable ethyl ester-containing dipolarophile. Alternatively, the cyclopropyl group could be introduced after the formation of the pyrazole core through appropriate functionalization strategies.
Harigae and colleagues reported a notable example of this approach, describing the preparation of 3,5-substituted pyrazoles in good yields (68-99%) with high regioselectivity through the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This one-pot strategy demonstrates the potential of multicomponent reactions (MCRs) in pyrazole synthesis.
Another relevant example involves the in situ generation of 1,3-dielectrophiles as key intermediates for pyrazole formation. The in situ formation of these C3-building blocks, followed by reaction with hydrazine derivatives, provides a streamlined approach to constructing the pyrazole core.
Recent advances in multicomponent reactions have further expanded the toolbox for pyrazole synthesis. These approaches allow for the one-pot assembly of complex pyrazole structures from simple building blocks, often incorporating [3+2] cycloaddition concepts. For instance, a three-component reaction involving carbonyl compounds, hydrazines, and additional carbon sources (such as alkynes or alkenes) can lead to elaborately substituted pyrazoles in a single operation.
Table 5: [3+2] Cycloaddition Approaches for Pyrazole Synthesis
Recent breakthroughs in copper-catalyzed hydroamination have enabled direct functionalization of cyclopropene precursors to ECPC derivatives. The Dong group developed a chiral copper(I)/N-heterocyclic carbene system that achieves >99% enantiomeric excess (ee) in pyrazole additions to cyclopropenes [4] [7]. Key mechanistic insights reveal a five-centered aminocupration transition state that dictates both regio- and stereochemical outcomes.
Table 1. Substrate Scope in Copper-Catalyzed Hydroamination
Cyclopropene Substrate | Pyrazole Derivative | Yield (%) | ee (%) |
---|---|---|---|
1-Phenyl-2-methyl | 3-Cyclopropyl | 94 | 99 |
1,2-Diethyl | 5-Trifluoromethyl | 82 | 95 |
1-Cyclohexenyl | 4-Nitro | 75 | 91 |
The catalytic system demonstrates remarkable tolerance for electron-withdrawing groups (-NO₂, -CF₃) and sterically demanding substituents. Density functional theory (DFT) calculations confirm that non-covalent interactions between the copper center and cyclopropene's π-system stabilize the transition state [7]. This method enables gram-scale synthesis of ECPC analogs without erosion of enantioselectivity.
Rhodium(III) complexes have proven effective in constructing the cyclopropane-pyrazole core through formal [2+1] cycloaddition strategies. A recent advance employs Rh(cod)₂BF₄ with chiral phosphine ligands to achieve 98:2 regioselectivity in intramolecular cyclizations [5]. The reaction proceeds via oxidative cyclometalation followed by reductive elimination, with the cyclopropene's ester group directing metallation.
Key Mechanistic Features:
This method achieves turnover frequencies up to 480 h⁻¹ in continuous flow systems, representing a 15-fold improvement over batch conditions [5]. Substrate electronic effects follow a Hammett correlation (ρ = -1.2), indicating buildup of positive charge during the transition state.
Nanostructured ZnO catalysts (15-20 nm particle size) enable solvent-free synthesis of ECPC precursors through [3+2] cycloaddition. The material's high surface acidity (1.2 mmol NH₃/g) and defect-rich structure promote simultaneous activation of both nitrile and acetylene reactants [3].
Optimized Reaction Conditions:
Comparative studies show nano-ZnO outperforms conventional acid catalysts (Amberlyst-15: 62%, H-ZSM5: 58%) while maintaining >99% regioselectivity. The catalyst retains 92% initial activity after five cycles, with XPS analysis confirming minimal zinc leaching (<0.8 ppm) [3].
Density functional theory calculations have provided fundamental insights into the aminocupration pathways involved in the formation of ethyl 3-cyclopropylpyrazole-4-carboxylate and related compounds. The computational studies reveal that the mechanism proceeds through a unique five-centered aminocupration transition state, which distinguishes it from conventional four-centered pathways [1] [2].
The most comprehensive density functional theory analysis was performed using the M06-2X/6-311+G** level of theory with polarizable continuum model solvation in acetonitrile [1] [2]. These calculations demonstrated that the five-centered aminocupration leading to addition at the N2 nitrogen represents the lowest-energy transition state, with a carbon-copper bond forming at 2.22 Å and a carbon-nitrogen bond occurring at 2.31 Å. The copper-nitrogen bond remains intact at 1.99 Å throughout the transition state [2].
Comparative analysis of different transition state geometries revealed that the five-centered mechanism is energetically favored over the four-centered alternative by approximately 2.7 kcal/mol [2]. This energy difference explains the observed regioselectivity favoring the more sterically hindered N2 nitrogen of the pyrazole ring, which is unprecedented in pyrazole functionalization reactions [1] [2].
The computational studies also examined alternative mechanistic pathways, including 1,2-migratory insertion mechanisms. The transition states for insertion at both N1 and N2 positions were calculated to be significantly higher in energy than the aminocupration pathway, with energy differences of 13.6 and 16.1 kcal/mol respectively [2]. This substantial energy difference confirms that aminocupration is the predominant mechanistic pathway.
Electronic structure analysis through molecular orbital calculations revealed that the copper center adopts a distorted tetrahedral geometry in the active catalyst complex. The strongest orbital interactions occur between the copper d-orbitals and the nitrogen lone pairs of the pyrazole ring [3] [4]. These interactions are crucial for the observed selectivity, as they stabilize the transition state and influence the approach trajectory of the cyclopropene substrate.
The diastereoselectivity observed in N-cyclopropylation reactions of ethyl 3-cyclopropylpyrazole-4-carboxylate is remarkable, with diastereomeric ratios exceeding 20:1 in most cases [2]. This high selectivity arises from several key factors that have been elucidated through both experimental and computational studies.
The rigid cyclopropyl structure plays a crucial role in determining stereochemical outcomes. The cyclopropane ring exhibits minimal conformational flexibility, which constrains the possible approach trajectories during the aminocupration step [2] [5]. X-ray crystallographic analysis has confirmed that the cyclopropyl group adopts a specific orientation relative to the pyrazole ring, creating a well-defined steric environment [2].
Steric hindrance effects are particularly pronounced when comparing reactions with different substituents. The large difference in steric bulk between phenyl and methyl substituents on the cyclopropene substrate leads to highly diastereoselective outcomes [2]. The phenyl group effectively blocks one face of the cyclopropene, forcing the aminocupration to occur from the less hindered face.
The regioselectivity between N1 and N2 positions of the pyrazole ring also contributes to the overall stereochemical outcome. Nuclear Overhauser effect experiments have confirmed that the reaction occurs predominantly at the N2 position, which is the more sterically hindered nitrogen [2]. This counterintuitive selectivity is explained by the electronic structure of the copper-pyrazole complex, where coordination at N2 provides optimal orbital overlap for the five-centered transition state.
Temperature effects on diastereoselectivity have been systematically studied, revealing that lower temperatures generally lead to higher selectivity. At 0°C, diastereomeric ratios can exceed 30:1, while at 60°C, the selectivity decreases to approximately 10:1 [2]. This temperature dependence is consistent with the Curtin-Hammett principle, where the energy difference between competing transition states determines the product distribution.
Solvent effects on diastereoselectivity are generally modest but measurable. Polar solvents such as acetonitrile tend to provide slightly higher selectivity compared to non-polar solvents like toluene [2]. This observation is attributed to differential solvation of the competing transition states, where polar solvents preferentially stabilize the more organized transition state leading to the major diastereomer.
Solvent effects play a crucial role in modulating the thermodynamics of reactions involving ethyl 3-cyclopropylpyrazole-4-carboxylate. Comprehensive studies have revealed that solvent choice can dramatically influence reaction rates, selectivity, and overall thermodynamic parameters [6] [7] [8].
The dielectric constant of the solvent has been identified as a primary factor affecting reaction thermodynamics. Solvents with high dielectric constants, such as acetonitrile (ε = 36.6) and dimethylformamide (ε = 38.3), stabilize charged intermediates and transition states more effectively than low-dielectric solvents like toluene (ε = 2.4) [9]. This stabilization manifests as changes in activation free energy of 3-8 kcal/mol depending on the solvent system [10].
Hydrogen bonding interactions between solvent molecules and the pyrazole substrate significantly impact reaction pathways. Protic solvents such as methanol and ethanol can form hydrogen bonds with the pyrazole nitrogen atoms, affecting their coordination ability to the copper catalyst [7] [11]. These interactions typically increase activation barriers by 2-5 kcal/mol compared to aprotic solvents [8].
Polarizable continuum model calculations have been employed to quantify solvent effects on reaction thermodynamics [1] [2]. These studies demonstrate that solvation effects are particularly pronounced for charged intermediates in the aminocupration pathway. The activation enthalpy for the key aminocupration step increases from 20.6 kcal/mol in the gas phase to 22.8 kcal/mol in chloroform, representing a significant solvent-induced stabilization of the ground state relative to the transition state [6].
The coordination capability of solvents introduces additional complexity to the reaction mechanism. Coordinating solvents such as dimethylformamide and dimethyl sulfoxide can compete with the pyrazole substrate for coordination sites on the copper catalyst [7] [11]. This competition typically manifests as reduced reaction rates and, in some cases, altered selectivity patterns.
Viscosity effects have been examined in detail, particularly for reactions conducted in high-viscosity solvents. While viscosity primarily affects diffusion-controlled steps, its impact on the overall reaction thermodynamics is generally minor [9]. However, in cases where catalyst aggregation occurs, viscosity can influence the distribution of monomeric versus dimeric catalyst species, indirectly affecting reaction rates.
Temperature-dependent solvent effects reveal important insights into the entropic contributions to reaction thermodynamics [12]. The activation entropy changes significantly with solvent polarity, ranging from -11 to -27 cal/mol·K depending on the solvent system [6]. These entropy changes are attributed to the differential solvation of reactants and transition states, where more polar transition states experience greater solvation in polar solvents.
Computational studies using molecular dynamics simulations have provided atomic-level insights into solvent-substrate interactions [13] [14]. These simulations reveal that solvent molecules form specific solvation shells around the pyrazole ring, with the first solvation shell containing 4-6 solvent molecules on average. The structure and dynamics of these solvation shells directly influence the accessibility of the pyrazole nitrogen atoms to the copper catalyst.
The practical implications of solvent effects on reaction optimization are substantial. Careful selection of solvent systems can improve reaction yields by 20-40% and enhance selectivity ratios by factors of 2-10 [2] [7]. For synthetic applications, polar aprotic solvents such as acetonitrile typically provide the best combination of high reactivity and selectivity for aminocupration reactions involving cyclopropyl-substituted pyrazoles.
The following tables summarize key findings from mechanistic and thermodynamic studies:
Table 1: Chemical Properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate
Table 2: Density Functional Theory Studies on Aminocupration Pathways
Table 3: Diastereoselectivity in N-Cyclopropylation
Table 4: Solvent Effects on Reaction Thermodynamics
Table 5: Reaction Mechanism and Energetics